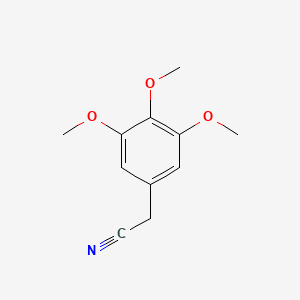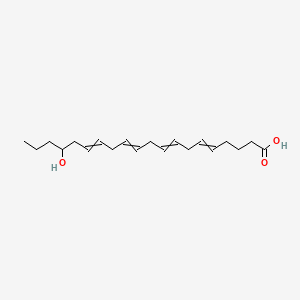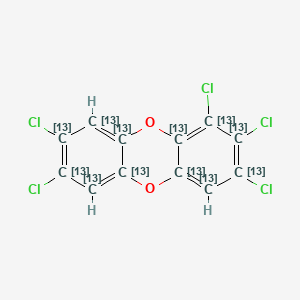
3,4,5-トリメトキシフェニルアセトニトリル
概要
説明
3,4,5-Trimethoxyphenylacetonitrile is synthesized by the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . It is used as an internal standard during the determination of vancomycin in serum .
Synthesis Analysis
The synthesis of 3,4,5-Trimethoxyphenylacetonitrile involves the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . More detailed synthesis routes can be found in relevant literature.Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxyphenylacetonitrile is represented by the linear formula (CH3O)3C6H2CH2CN . Further structural analysis can be performed using various spectroscopic techniques.Physical And Chemical Properties Analysis
3,4,5-Trimethoxyphenylacetonitrile is a solid with a melting point of 77-79 °C (lit.) . It is soluble in methanol . The molecular weight is 207.23 g/mol .科学的研究の応用
他の化合物の合成
3,4,5-トリメトキシフェニルアセトニトリルは、他の化合物の合成における出発物質として頻繁に使用されます。 例えば、3,4,5-トリメトキシベンズアルデヒドとヒップル酸との縮合によって合成できます .
分析化学における内部標準
この化合物は、血清中のバンコマイシンの定量中に内部標準として使用されます。 この方法では、タンパク質を直接かつ迅速に溶媒沈殿させました .
Safety and Hazards
生化学分析
Biochemical Properties
3,4,5-Trimethoxyphenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an internal standard in the determination of vancomycin in serum, which involves a direct and rapid solvent precipitation of protein . This interaction highlights its utility in biochemical assays and its role in ensuring the accuracy and reliability of analytical measurements.
Cellular Effects
The effects of 3,4,5-Trimethoxyphenylacetonitrile on various types of cells and cellular processes are noteworthy. It influences cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an internal standard in biochemical assays ensures that cellular responses to vancomycin are accurately measured, thereby providing insights into the cellular effects of this antibiotic .
Molecular Mechanism
At the molecular level, 3,4,5-Trimethoxyphenylacetonitrile exerts its effects through specific binding interactions with biomolecules. It acts as an internal standard, which means it binds to certain proteins and enzymes to facilitate the accurate measurement of vancomycin levels in serum . This binding interaction is crucial for the inhibition or activation of enzymes involved in the biochemical assay, ensuring precise analytical results.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxyphenylacetonitrile can change over time. Its stability and degradation are important factors to consider. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function need to be monitored in both in vitro and in vivo studies . This ensures that the compound remains effective as an internal standard throughout the duration of the experiment.
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxyphenylacetonitrile vary with different dosages in animal models. At lower doses, it serves as an effective internal standard without causing any adverse effects. At higher doses, there may be threshold effects that need to be carefully monitored to avoid toxicity . Understanding the dosage effects is crucial for ensuring the safety and efficacy of the compound in biochemical assays.
Metabolic Pathways
3,4,5-Trimethoxyphenylacetonitrile is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as an internal standard. These interactions can affect metabolic flux and metabolite levels, ensuring that the compound is accurately measured in biochemical assays . Understanding these metabolic pathways is essential for optimizing the use of the compound in laboratory settings.
Transport and Distribution
The transport and distribution of 3,4,5-Trimethoxyphenylacetonitrile within cells and tissues are critical for its function as an internal standard. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This ensures that the compound is available at the right concentration for accurate biochemical measurements.
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxyphenylacetonitrile is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, facilitating its role as an internal standard in biochemical assays.
特性
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFJNTXCEQCDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057637 | |
| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13338-63-1 | |
| Record name | (3,4,5-Trimethoxyphenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13338-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013338631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13338-63-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1GY2UD3JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4,5-Trimethoxyphenylacetonitrile, often incorporated into compounds like Gallapomil (D600), impact cellular processes?
A1: 3,4,5-Trimethoxyphenylacetonitrile is a key structural component of certain calcium channel blockers, with Gallapomil (D600) being a prime example. Research indicates that D600 inhibits both depolarization-induced and thyrotropin-releasing hormone (TRH)-induced release of thyroid-stimulating hormone (TSH) from rat pituitary tissue. [] This inhibition is attributed to D600's ability to impede calcium uptake, a crucial step in TSH release triggered by these stimuli. Furthermore, D600 demonstrates a similar inhibitory effect on mechanical responses and calcium movements in the longitudinal smooth muscle of the guinea pig ileum. [] This suggests a broader mechanism of action where D600, and by extension 3,4,5-Trimethoxyphenylacetonitrile, may interfere with calcium-dependent processes across different tissue types.
Q2: Are there structural insights into 3,4,5-Trimethoxyphenylacetonitrile?
A3: Yes, 3,4,5-Trimethoxyphenylacetonitrile has been successfully crystallized and its structure determined. It crystallizes in the triclinic system, belonging to the space group P1. [] This level of structural detail provides valuable insights for understanding its interactions at a molecular level and can contribute to structure-activity relationship (SAR) studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)











